

An In-depth Technical Guide to the Spectroscopic Data of Tricyclodecenyl Acetate

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Compound of Interest

Compound Name: Tricyclodecenyl acetate

Cat. No.: B8122830

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tricyclodecenyl acetate** (CAS No. 5413-60-5), a fragrance ingredient with the molecular formula $C_{12}H_{16}O_2$ and a molecular weight of 192.25 g/mol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Tricyclodecenyl acetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.5 - 6.0	Multiplet	2H	Olefinic Protons (-CH=CH-)
4.5 - 4.8	Multiplet	1H	Proton on Carbon Bearing Acetate (-CHOAc)
2.0 - 2.8	Multiplet	4H	Allylic and Bridgehead Protons
1.95	Singlet	3H	Acetate Methyl Protons (-COCH ₃)
1.2 - 1.8	Multiplet	6H	Aliphatic Protons in Tricyclic System

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170	Carbonyl Carbon (-C=O)
130 - 140	Olefinic Carbons (-CH=CH-)
70 - 80	Carbon Bearing Acetate (-CHOAc)
30 - 50	Aliphatic Carbons in Tricyclic System
~21	Acetate Methyl Carbon (-COCH ₃)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	=C-H Stretch (Olefinic)
2850-2960	Strong	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
~1650	Medium	C=C Stretch (Olefinic)
~1240	Strong	C-O Stretch (Ester)
720-750	Medium	=C-H Bend (Olefinic)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Possible Fragment
192	Low	[M] ⁺ (Molecular Ion)
132	Moderate	[M - CH ₃ COOH] ⁺
67	High	[C ₅ H ₇] ⁺
66	High	[C ₅ H ₆] ⁺
43	High	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Tricyclodecenyl acetate** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
- **¹H NMR Acquisition:**

- A standard pulse sequence (e.g., zg30) is used.
- The spectral width is set to approximately 12 ppm.
- A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise ratio.
- The relaxation delay is typically set to 1-2 seconds.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is employed.
 - The spectral width is set to approximately 220 ppm.
 - A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
 - The relaxation delay is set to 2-5 seconds.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A drop of neat **Tricyclodecenyl acetate** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer, such as a Bruker IFS 85.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

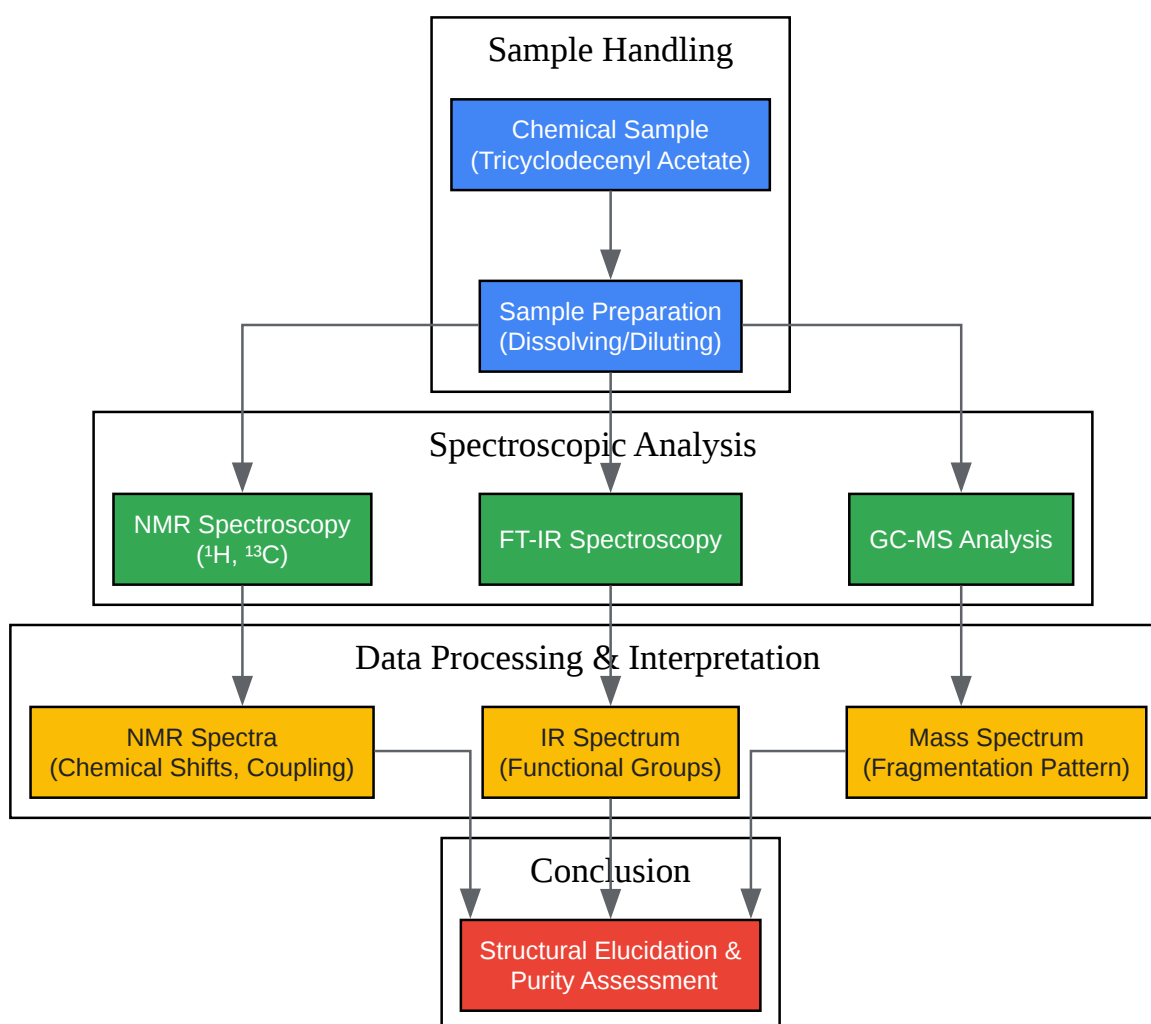
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **Tricyclodecenyl acetate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system) is used for the analysis.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m) is typically used.
 - Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Range: The detector is set to scan a mass-to-charge (m/z) range of approximately 40-400 amu.
 - Ion Source Temperature: Typically maintained around 230 °C.
- Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum provides its fragmentation pattern, which is compared to spectral libraries for identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Tricyclodecenyl acetate**.



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General workflow for spectroscopic analysis.

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